The presence of a reactive carbonyl group (C=O) and an activated alkene (C=C) suggests potential applications in organic synthesis as a building block for more complex molecules. These functional groups can undergo various reactions like aldol condensation, Diels-Alder cycloaddition, and Michael addition, which are fundamental tools for organic chemists .
The combination of an aromatic ring (phenyl) and a dimethylamine group can be found in various bioactive molecules. Research might explore this compound's potential for further modification and development into new drug candidates .
Compounds with conjugated double bond systems (like the alkene in this molecule) can exhibit interesting electronic and optical properties. Further research could investigate the potential for this molecule or its derivatives in applications like dyes, sensors, or organic electronics .
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, also known as 3-(dimethylamino)-1-phenyl-2-propen-1-one, is an organic compound characterized by its distinctive structure featuring a phenyl group, a dimethylamino group, and a conjugated double bond system. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol. The compound exhibits a melting point of approximately 91 °C and a predicted boiling point of 260 °C under standard atmospheric conditions .
The structure can be represented by the following InChI identifier: InChI=1S/C11H13NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ . The compound is notable for its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.
These reactions highlight the compound's versatility and potential utility in synthetic organic chemistry.
The biological activity of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one has been explored in various studies, indicating potential pharmacological effects:
Several methods are employed for synthesizing (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one:
These methods highlight the synthetic accessibility of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one for research and industrial applications.
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one finds applications in various fields:
Interaction studies involving (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one focus on its reactivity with various biological targets:
Understanding these interactions is crucial for evaluating the safety and effectiveness of this compound in therapeutic contexts .
Several compounds share structural similarities with (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-(Dimethylamino)acetophenone | C₉H₁₁N O | Lacks double bond; has an acetophenone moiety |
4-(Dimethylamino)benzaldehyde | C₉H₁₁N O | Contains an aldehyde functional group |
4-Methoxy-N,N-dimethylaniline | C₁₁H₁₅N O | Contains a methoxy group on the aromatic ring |
What sets (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one apart from these compounds is its α,β-unsaturated carbonyl structure, which not only enhances its reactivity but also contributes to its potential biological activities. The presence of both a dimethylamino group and a phenyl ring allows for diverse interactions within biological systems, making it a valuable candidate for further research in medicinal chemistry .
Irritant